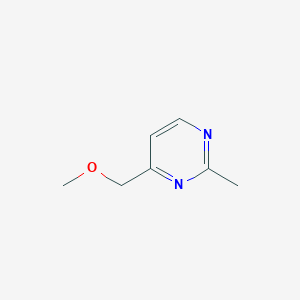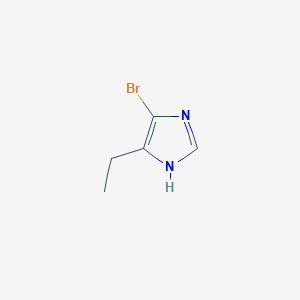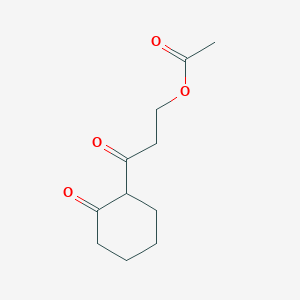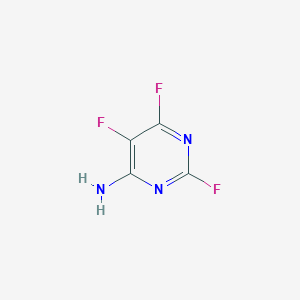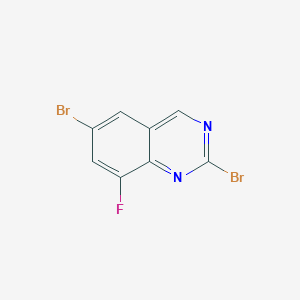
4,4',4'',4'''-Methanetetrayltetrabenzimidamidetetrahydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central methane core bonded to four benzimidamide groups, each further complexed with hydrobromide ions. Its intricate structure makes it a subject of interest in synthetic chemistry, materials science, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide typically involves multi-step organic reactions. The process begins with the preparation of benzimidamide derivatives, which are then linked to a central methane core through nucleophilic substitution reactions. The final step involves the addition of hydrobromide ions to form the tetrahydrobromide salt. Reaction conditions often include the use of polar solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of automated systems for precise control of reaction parameters ensures consistent quality. Purification processes such as recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidamide groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the benzimidamide groups to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized benzimidamide derivatives.
Reduction: Benzimidamine derivatives.
Substitution: Various substituted benzimidamide compounds.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its pharmacological properties.
Medicine: In medicine, derivatives of this compound may exhibit therapeutic properties, such as antimicrobial or anticancer activity. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide exerts its effects involves its interaction with specific molecular targets. The benzimidamide groups can bind to enzymes or receptors, modulating their activity. The hydrobromide ions may enhance the compound’s solubility and facilitate its transport across biological membranes. Pathways involved in its action include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol
- 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzonitrile
- 4,4’,4’‘,4’‘’-Methanetetrayltetraphenylmethane
Uniqueness: Compared to these similar compounds, 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamidetetrahydrobromide stands out due to the presence of benzimidamide groups and hydrobromide ions. These functional groups confer unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C29H32Br4N8 |
|---|---|
Peso molecular |
812.2 g/mol |
Nombre IUPAC |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide;tetrahydrobromide |
InChI |
InChI=1S/C29H28N8.4BrH/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;;;;/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37);4*1H |
Clave InChI |
DTXWXSUGJQCPOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N.Br.Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


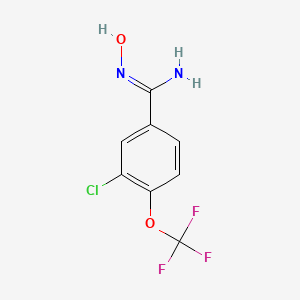
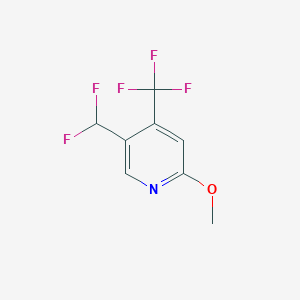
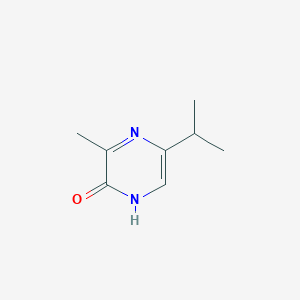

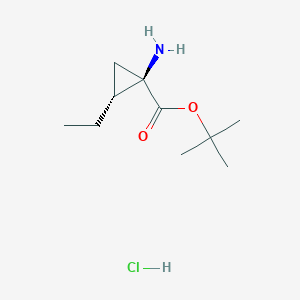
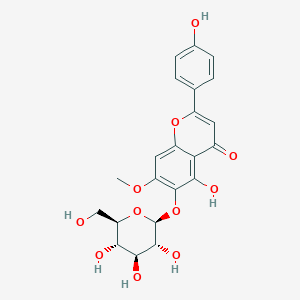
![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
